molecular formula C17H18ClN3O B2683454 (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035000-90-7

(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide

Cat. No.: B2683454
CAS No.: 2035000-90-7
M. Wt: 315.8
InChI Key: ZMNKTFWJOLPBMD-CMDGGOBGSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide (CAS#: 2035000-90-7) is a synthetic small molecule with a molecular formula of C17H18ClN3O and a molecular weight of 315.8 . This chemical features a distinctive structural motif combining an (E)-acrylamide backbone linked to a 2-chlorophenyl group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine methyl moiety, as represented by the SMILES notation O=C(C=Cc1ccccc1Cl)NCc1cnn2c1CCCC2 . The tetrahydropyrazolopyridine scaffold present in this compound represents a privileged structure in medicinal chemistry, particularly noted for its relevance in protein kinase inhibition and targeted cancer therapy research . Researchers value this compound as a chemical tool for probing kinase-related pathways and cellular signaling processes. The structural similarity to pyrazolo[1,5-a]pyrimidine scaffolds, which demonstrate potent activity against kinases including EGFR, B-Raf, and MEK, suggests potential research applications in oncology and signal transduction studies . Furthermore, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has been investigated in photodynamic therapy research, with studies demonstrating impressive photosensitizing activity against melanoma cell lines, indicating its utility in developing novel cancer therapeutic strategies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting. For comprehensive product specifications, structural data, and handling information, please contact our technical support team.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-2,5-6,8-9,12H,3-4,7,10-11H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNKTFWJOLPBMD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C=CC3=CC=CC=C3Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrazolopyridinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazolopyridinyl ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Acrylamide Formation: The final step involves the formation of the acrylamide group through a reaction between an amine and an acrylate derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyridine Cores

Compound 11g ():
  • Name : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide
  • Key Differences :
    • Replaces the tetrahydropyrazolo[1,5-a]pyridine with a 2-chloropyridin-4-yl group.
    • Substituents: 3,4-dimethoxyphenethylamine instead of the pyrazolo-methyl group.
  • Analytical Data :
    • Mp: 157–159°C
    • MS (ESI): m/z 451.2 [M+H]⁺
    • NMR: δ 2.20–8.38 (aromatic and aliphatic protons) .
Compound 57j ():
  • Name : N-[4-[3-[(4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-2-oxoimidazol-1-yl]cuban-1-yl]-N-(2-methoxyethyl)acetamide
  • Key Differences :
    • Contains a tetrahydropyrazolo[4,3-c]pyridine core (vs. [1,5-a] isomer in the target compound).
    • Includes a cubane moiety and fluorinated aryl group.
  • Analytical Data :
    • LC/MS: m/z 560 [M+H]⁺, retention time 0.53 min .

Analogues with Varying Backbones and Substituents

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate ():
  • Similarity Score : 0.76
  • Key Differences :
    • Replaces acrylamide with an ester group.
    • Features a pyrazine ring fused to the pyrazolo system.
Z-Isomer Methyl Ester ():
  • Similarity Score : 0.66
  • Key Differences: (Z)-configuration at the double bond vs. (E)-configuration in the target. Dimethylamino and methylamino substituents alter electronic properties .

Stereoisomerism ()

  • SYN vs. ANTI Isomers :
    • Example: Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate isomers.
    • SYN (6b): (5R,7S)-configuration.
    • ANTI (7b): (5S,7S)-configuration.
  • Relevance : Stereochemistry in the target compound’s tetrahydropyrazolo ring could dramatically affect binding affinity and metabolic stability .

Biological Activity

(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a tetrahydropyrazolo moiety linked through an acrylamide functional group. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Tetrahydropyrazolo Core : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Chlorophenyl Group : This step often employs palladium-catalyzed coupling reactions to attach the chlorophenyl moiety to the core structure.
  • Final Coupling to Form Acrylamide : The final product is formed by coupling the tetrahydropyrazolo intermediate with an acrylamide derivative.

Antitumor Activity

Research indicates that derivatives of pyrazoles, including those related to (E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide, exhibit significant antitumor properties. Studies have demonstrated that many pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes play crucial roles in cell signaling pathways that promote cancer cell survival and proliferation .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, pyrazole derivatives have shown promising anti-inflammatory and antibacterial activities. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

  • Research Findings : A study highlighted that certain synthesized pyrazole carboxamides exhibited notable antifungal activity alongside anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInhibition of cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AntibacterialEffective against various bacteria
AntifungalNotable activity against fungi

Case Study 1: Antitumor Efficacy

In a controlled study assessing the antitumor efficacy of related compounds, it was found that specific derivatives significantly reduced tumor size in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of a related pyrazole derivative in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and improvement in joint mobility.

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